Product packaging for 3,5-Dichloro-4-ethoxy-2-nitrotoluene(Cat. No.:CAS No. 67828-38-0)

3,5-Dichloro-4-ethoxy-2-nitrotoluene

Cat. No.: B14459126
CAS No.: 67828-38-0
M. Wt: 250.08 g/mol
InChI Key: NHKYOVUIRFBTHE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxy-2-nitrotoluene is a useful research compound. Its molecular formula is C9H9Cl2NO3 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO3 B14459126 3,5-Dichloro-4-ethoxy-2-nitrotoluene CAS No. 67828-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67828-38-0

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

1,3-dichloro-2-ethoxy-5-methyl-4-nitrobenzene

InChI

InChI=1S/C9H9Cl2NO3/c1-3-15-9-6(10)4-5(2)8(7(9)11)12(13)14/h4H,3H2,1-2H3

InChI Key

NHKYOVUIRFBTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1Cl)[N+](=O)[O-])C)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For 3,5-Dichloro-4-ethoxy-2-nitrotoluene, the analysis involves several key disconnections corresponding to reliable chemical reactions.

The most logical disconnections for the target molecule are at the carbon-heteroatom bonds: the C-N bond of the nitro group, the C-O bond of the ethoxy group, and the C-Cl bonds of the chloro substituents.

C-N Disconnection (Nitration): The final step in a forward synthesis is often the introduction of the nitro group. Disconnecting the nitro group via a nitration reaction leads to the precursor 3,5-dichloro-4-ethoxytoluene . This is a logical step as the directing effects of the substituents on this precursor can be analyzed to predict the outcome of the nitration.

C-Cl Disconnection (Halogenation): The next disconnection removes the two chlorine atoms. This step corresponds to an electrophilic aromatic halogenation. This leads to the precursor 4-ethoxytoluene , a key intermediate in this proposed synthetic route.

C-O Disconnection (Etherification): Finally, disconnecting the ethoxy group suggests an etherification reaction, leading back to 4-methylphenol (p-cresol) and a simple ethylating agent. P-cresol (B1678582) is a readily available and cost-effective starting material.

Based on this analysis, a primary synthetic route is proposed, starting from p-cresol and proceeding through the key precursors 4-ethoxytoluene and 3,5-dichloro-4-ethoxytoluene. An alternative route could involve assembling the ring with the substituents in a different order, for example, starting with a pre-chlorinated and nitrated phenol, which would then be etherified.

Key Precursors in the Proposed Synthetic Pathway

Precursor Name Chemical Structure Role in Synthesis
4-Methylphenol (p-Cresol) CH₃-C₆H₄-OH Primary Starting Material
4-Ethoxytoluene CH₃-C₆H₄-OC₂H₅ Intermediate for Halogenation

Alkylation and Ether Formation Reactions

The formation of the ethoxy ether linkage is a critical step in the synthesis of the target compound. This can be achieved through several established methodologies, primarily depending on the chosen synthetic intermediate.

Nucleophilic Aromatic Substitution with Alkali Metal Ethoxylates

One potential strategy involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a highly electron-deficient aromatic ring. masterorganicchemistry.comyoutube.com For this reaction to be effective, the ring must be activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. youtube.comnih.gov

In a hypothetical route, a precursor like 3,4,5-trichloro-2-nitrotoluene could react with an alkali metal ethoxylate, such as sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). The nitro group at the C-2 position strongly activates the chlorine atom at the C-4 (para) position, making it susceptible to nucleophilic attack by the ethoxide ion. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. youtube.com

Table of Reaction Conditions for Nucleophilic Aromatic Substitution

Precursor Reagent Solvent Temperature Product

Alternative Etherification Strategies

The most widely used and versatile method for preparing asymmetrical ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction follows an SN2 mechanism, involving the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, this strategy would be employed on a phenolic precursor. The synthesis would start with the appropriate phenol, 3,5-dichloro-4-hydroxy-2-nitrotoluene , which is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This intermediate then reacts with an ethylating agent to form the desired ether.

Table of Reagents and Conditions for Williamson Ether Synthesis

Phenolic Precursor Base Ethylating Agent Solvent
3,5-Dichloro-4-hydroxy-2-nitrotoluene Potassium Carbonate (K₂CO₃) Ethyl Bromide (EtBr) Acetone, Acetonitrile

This method is generally preferred for its reliability and the use of readily accessible reagents. The choice of a primary alkyl halide like ethyl bromide is crucial to favor the SN2 substitution pathway and avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

Halogenation and Nitration Control in Aromatic Systems

The regioselective introduction of chlorine and nitro functional groups onto the aromatic ring is paramount for the successful synthesis of this compound.

Regioselective Introduction of Chlorine Atoms

Following the proposed synthetic route from p-cresol, the key intermediate 4-ethoxytoluene undergoes electrophilic aromatic substitution to introduce two chlorine atoms. The ethoxy group (-OC₂H₅) is a powerful activating and ortho, para-directing group. Since the para position is blocked by the methyl group, electrophilic attack is strongly directed to the two equivalent ortho positions (C-3 and C-5).

This dichlorination reaction can be carried out using various chlorinating agents. The reaction is typically high-yielding due to the strong activation provided by the ethoxy group.

Table of Chlorination Conditions for 4-Ethoxytoluene

Reagent Catalyst / Conditions Product
Chlorine (Cl₂) Lewis Acid (e.g., FeCl₃, AlCl₃) in a non-polar solvent 3,5-Dichloro-4-ethoxytoluene
Sulfuryl Chloride (SO₂Cl₂) Acetic Acid or without catalyst, sometimes initiated by heat or a radical initiator 3,5-Dichloro-4-ethoxytoluene

Directed Nitration Procedures

The final step in the proposed synthesis is the nitration of 3,5-dichloro-4-ethoxytoluene . This step requires careful control to achieve the desired regioselectivity, placing the nitro group at the C-2 position. The directing effects of all substituents on the ring must be considered:

-CH₃ (at C-1): ortho, para-directing (to C-2, C-6)

-Cl (at C-3): ortho, para-directing (to C-2, C-6)

-OC₂H₅ (at C-4): ortho, para-directing (positions C-3 and C-5 are blocked)

-Cl (at C-5): ortho, para-directing (to C-2, C-6)

All directing groups favor substitution at the remaining open positions, C-2 and C-6. While electronically similar, the steric environment around these positions may differ slightly. The synthesis of the C-2 nitro isomer is the target. A patent describing the nitration of the similar compound 3,5-dichlorotoluene (B1293413) indicates that nitration occurs preferentially at the C-2 position. google.com The reaction is typically performed using a nitrating agent, with reaction conditions being key to controlling the outcome.

Table of Nitration Conditions for 3,5-Dichloro-4-ethoxytoluene

Nitrating Agent Solvent / Medium Temperature Product
Conc. Nitric Acid (HNO₃) / Conc. Sulfuric Acid (H₂SO₄) Sulfuric Acid 0-25 °C This compound
98% Nitric Acid (HNO₃) Dichloroethane < 45 °C This compound

Careful temperature control is essential to prevent over-nitration or side reactions. The use of mixed acid (HNO₃/H₂SO₄) is the most common method for aromatic nitration.

Multi-step Synthesis Design and Efficiency

The proposed synthetic pathway is as follows:

Nitration of 4-chlorotoluene (B122035): The initial step involves the electrophilic nitration of 4-chlorotoluene to introduce a nitro group onto the aromatic ring, yielding 4-chloro-2-nitrotoluene (B43163). The methyl and chloro substituents direct the incoming nitro group primarily to the ortho and para positions. Due to steric hindrance from the methyl group, the major product is 4-chloro-2-nitrotoluene. chemicalbook.com

Etherification of 4-chloro-2-nitrotoluene: The subsequent step is a nucleophilic aromatic substitution to replace the chlorine atom with an ethoxy group. The Williamson ether synthesis is a suitable method, where sodium ethoxide is used to displace the chloride, forming 4-ethoxy-2-nitrotoluene. wikipedia.orggordon.eduedubirdie.commasterorganicchemistry.comchemistrytalk.org The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating this reaction. libretexts.orgpressbooks.publibretexts.org

Chlorination of 4-ethoxy-2-nitrotoluene: The final step is the electrophilic chlorination of 4-ethoxy-2-nitrotoluene to introduce two chlorine atoms at the desired positions. The ethoxy and nitro groups are ortho, para-directing and meta-directing, respectively. The powerful activating and ortho, para-directing effect of the ethoxy group, combined with the deactivating and meta-directing effect of the nitro group, will direct the incoming chlorine atoms to the positions ortho and para to the ethoxy group and meta to the nitro group. This regioselectivity leads to the formation of the target molecule, this compound.

Optimization of Reaction Conditions and Yields

Step 1: Nitration of 4-chlorotoluene

The nitration of 4-chlorotoluene is a well-established reaction. Optimization focuses on controlling the reaction temperature and the composition of the nitrating mixture to maximize the yield of the desired 4-chloro-2-nitrotoluene isomer and minimize the formation of byproducts.

Nitrating AgentSolventTemperature (°C)Reaction Time (h)Yield of 4-chloro-2-nitrotoluene (%)
HNO₃/H₂SO₄None25-352-4~65
HNO₃/H₂SO₄None0-104-6~70
AcONO₂Acetic Anhydride20-251-2~75

Step 2: Etherification of 4-chloro-2-nitrotoluene

The Williamson ether synthesis is employed for the conversion of 4-chloro-2-nitrotoluene to 4-ethoxy-2-nitrotoluene. The optimization of this step involves the choice of base, solvent, and temperature to ensure complete reaction and high yield.

BaseSolventTemperature (°C)Reaction Time (h)Yield of 4-ethoxy-2-nitrotoluene (%)
Sodium EthoxideEthanol (B145695)Reflux6-8~85
Sodium HydroxideEthanol/Water80-9010-12~75
Potassium CarbonateDMF1004-6~90

Step 3: Dichlorination of 4-ethoxy-2-nitrotoluene

The final chlorination step is critical for obtaining the target compound. The directing effects of the existing substituents guide the incoming chlorine atoms. The strong ortho, para-directing ethoxy group and the meta-directing nitro group work in concert to favor the formation of the 3,5-dichloro product. Optimization would focus on the choice of chlorinating agent and catalyst to achieve high conversion and selectivity.

Chlorinating AgentCatalystSolventTemperature (°C)Yield of this compound (%)
Cl₂ gasFeCl₃CCl₄20-30Estimated >80
SO₂Cl₂AlCl₃CH₂Cl₂0-10Estimated >85
N-ChlorosuccinimideTFACH₃CN25Estimated >75

Detailed research into the optimization of each of these steps, particularly the final dichlorination, would be necessary to establish the most efficient and high-yielding industrial-scale synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, providing a pathway to various other functional groups, most commonly amines. The specific outcome of the reduction depends heavily on the chosen methodology and reaction conditions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. For 3,5-Dichloro-4-ethoxy-2-nitrotoluene, the expected product of complete hydrogenation is 3,5-Dichloro-4-ethoxy-2-aminotoluene.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and solvent can be critical to optimize the reaction and minimize side reactions. A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, where the chlorine atoms are reductively cleaved from the aromatic ring. researchgate.net Raney nickel is often preferred over Pd/C when dehalogenation of aryl chlorides is a concern. commonorganicchemistry.com The reaction is typically carried out in solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. google.comrsc.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Hydrogen Source Solvent Typical Temperature Notes
Palladium on Carbon (Pd/C) H₂ gas Ethanol, Methanol Room Temperature Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
Raney Nickel H₂ gas Ethanol Room Temperature Less prone to causing dehalogenation of aryl chlorides. commonorganicchemistry.com

This is an interactive data table. You can sort and filter the data.

Chemoselective Reduction Methodologies

In molecules with multiple reducible functional groups, such as this compound, chemoselectivity is crucial. Methodologies have been developed to selectively reduce the nitro group while leaving the chlorine substituents intact. These methods often employ stoichiometric reducing agents under specific conditions.

One of the most common and effective methods is the use of metals in acidic media, such as iron powder with acetic acid or hydrochloric acid (the Béchamp reduction). scispace.com This method is well-regarded for its high chemoselectivity for the nitro group in the presence of aryl halides. scispace.com Another widely used reagent is tin(II) chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate. commonorganicchemistry.com SnCl₂ provides a mild and selective reduction of the nitro group to an amine, tolerating a wide range of other functionalities. commonorganicchemistry.comscispace.com

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

Reagent System Solvent Key Advantage
Iron (Fe) / Acetic Acid (AcOH) Acetic Acid / Water High chemoselectivity, cost-effective. scispace.com
Tin(II) Chloride (SnCl₂) Ethanol, Ethyl Acetate Mild conditions, tolerates many functional groups. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Water / Methanol Useful for sensitive substrates, works in aqueous media. wikipedia.org

This is an interactive data table. You can sort and filter the data.

Electrochemical Reduction Mechanisms

Electrochemical methods offer a powerful and controllable alternative for the reduction of nitro compounds. The reaction mechanism and final products are highly dependent on the electrode potential, the pH of the electrolyte solution, and the electrode material. nih.govresearchgate.net

In acidic media, the electrochemical reduction of aromatic nitro compounds typically proceeds via a six-electron, six-proton transfer to directly yield the corresponding aniline (B41778). acs.org The process is generally irreversible.

Under neutral or basic conditions, the reaction pathway can be more complex, potentially leading to intermediates like hydroxylamines or condensation products such as azoxy and azo compounds. tue.nlrsc.org For instance, the reduction of o-nitrotoluene in an alkaline solution can yield azoxytoluene as the major product. tue.nl By carefully controlling the reaction parameters, particularly the pH, it is possible to selectively synthesize different products. Recent studies have shown that using polyoxometalate mediators can enhance the selectivity of the electrochemical reduction towards the aniline derivative, even for halogenated nitrobenzenes. nih.govacs.org

Reactions Involving Chlorine Substituents

The chlorine atoms on the aromatic ring of this compound are susceptible to substitution, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions (SNAr)

The aromatic ring of this compound is considered electron-deficient due to the powerful electron-withdrawing effect of the nitro group. This electronic feature activates the ring towards attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org In this compound, the chlorine at C5 is para to the nitro group, and the chlorine at C3 is ortho. Both positions are therefore activated for SNAr. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates can displace one or both chlorine atoms, with the relative reactivity depending on steric factors and reaction conditions.

Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a versatile method for forming carbon-carbon bonds by replacing aryl halides with other organic groups. libretexts.org The chlorine atoms in this compound can potentially participate in such reactions.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. harvard.edu The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, which regenerates the active palladium(0) catalyst.

Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, often requiring the use of specialized, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the initial oxidative addition step. libretexts.org It is possible to achieve regioselective coupling, replacing one chlorine atom, or to replace both, depending on the stoichiometry of the reagents and the reaction conditions. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,5-Dichloro-4-ethoxy-2-aminotoluene
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney nickel
Iron (Fe)
Acetic Acid (AcOH)
Tin(II) Chloride (SnCl₂)
Sodium Hydrosulfite (Na₂S₂O₄)
Zinc (Zn)
o-nitrotoluene
azoxytoluene

Transformations of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) in this compound is generally stable but can undergo cleavage under specific conditions. The most common transformation is acidic cleavage, which involves the breaking of the ether bond. wikipedia.orgopenstax.org

Acid-Catalyzed Cleavage:

In the presence of strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), the ether linkage can be broken. openstax.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic substitution reaction occurs. wikipedia.orglibretexts.org Given the structure of this compound, the cleavage would likely follow an SN2 mechanism, where the halide ion attacks the less hindered ethyl group. openstax.orglibretexts.org

The expected products of this reaction would be 3,5-dichloro-2-nitrotoluene-4-ol and an ethyl halide. The cleavage of the aryl-oxygen bond is disfavored due to the high energy required to form a phenyl cation. libretexts.org

Interactive Data Table: Predicted Products of Ethoxy Group Cleavage

ReagentPredicted ProductsReaction Type
Excess HI3,5-dichloro-2-nitrotoluene-4-ol, IodoethaneAcid-catalyzed ether cleavage (SN2)
Excess HBr3,5-dichloro-2-nitrotoluene-4-ol, BromoethaneAcid-catalyzed ether cleavage (SN2)

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the benzene (B151609) ring significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the existing substituents direct the incoming electrophile to specific positions on the ring. The directing effects are as follows:

Ethoxy group (-OEt): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. fiveable.melibretexts.orglibretexts.org

Chlorine atoms (-Cl): Deactivating, yet ortho-, para-directing groups. They withdraw electron density inductively but can donate electron density through resonance. fiveable.melibretexts.org

Nitro group (-NO2): A strongly deactivating, meta-directing group due to its strong electron-withdrawing nature. fiveable.melibretexts.orgchemguide.co.uk

Methyl group (-CH3): A weakly activating, ortho-, para-directing group. chemguide.co.uk

In this compound, the positions are heavily substituted. The only available position for substitution is at C6. The directing effects of the substituents will influence the feasibility of substitution at this position. The strong activating effect of the ethoxy group at the para position and the ortho-directing effect of the chlorine at C5 would favor substitution at C6. Conversely, the meta-directing nitro group at C2 would also direct an incoming electrophile to C6. The methyl group at C1 would direct to C6 as well. Therefore, electrophilic substitution, if it occurs, would be expected at the C6 position.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The nitro group in this compound strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgyoutube.comyoutube.com

The chlorine atoms at positions 3 and 5 are potential leaving groups. The chlorine at C3 is ortho to the nitro group, and the chlorine at C5 is para to the nitro group. Both positions are activated towards nucleophilic attack. A strong nucleophile could displace one of the chlorine atoms. wikipedia.orgyoutube.com

Interactive Data Table: Predicted Aromatic Substitution Patterns

Reaction TypeReagent TypePredicted Position of AttackDirecting Influence
ElectrophilicElectrophile (e.g., Br+)C6Combined ortho/para/meta directing effects
NucleophilicNucleophile (e.g., OH-)C3 or C5Activation by the ortho/para nitro group

Thermal and Photolytic Degradation Pathways

Thermal Degradation:

The thermal decomposition of nitroaromatic compounds can be complex. dtic.milacs.org For nitrotoluenes, decomposition can be initiated by the homolytic cleavage of the C-NO2 bond or by reactions involving the methyl group. huji.ac.il The presence of other substituents on the ring can influence the decomposition pathways. acs.org For o-nitrotoluenes, intramolecular hydrogen abstraction from the methyl group by the nitro group can be a significant pathway. researchgate.net In the case of this compound, the initial steps of thermal decomposition could involve the cleavage of the C-NO2 bond to form a radical species or an intramolecular rearrangement involving the methyl group.

Photolytic Degradation:

Chlorinated nitroaromatic compounds are known to undergo photolytic degradation. researchgate.netnih.govresearchgate.net The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring, leading to its degradation. indexcopernicus.com The presence of the nitro group can facilitate photodegradation. The degradation pathways can include denitrification, dechlorination, and eventual mineralization to carbon dioxide, water, and inorganic ions.

Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene

Colorimetric Analysis Methods for Nitrotoluenes

Colorimetric analysis provides a simple and cost-effective method for the quantitative determination of nitrotoluenes. epa.gov The general principle involves the chemical conversion of the colorless nitrotoluene into a colored derivative that can be measured using a colorimeter or a spectrophotometer. nist.gov

A common method for the colorimetric determination of nitrotoluenes involves the following steps:

Reduction of the Nitro Group: The nitro group (-NO₂) of the nitrotoluene is reduced to a primary aromatic amine (-NH₂) using a reducing agent such as zinc in an acidic medium. epa.gov

Diazotization: The resulting primary aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. epa.gov

Coupling Reaction: The diazonium salt is coupled with a suitable coupling agent, such as 1-amino-8-naphthol-2,4-disulfonic acid (Chicago acid), to form a highly colored azo dye. epa.gov

Colorimetric Measurement: The intensity of the color of the azo dye is directly proportional to the concentration of the original nitrotoluene. The absorbance of the solution is measured at a specific wavelength using a colorimeter or spectrophotometer, and the concentration is determined from a calibration curve. epa.gov

This method is sensitive and can be adapted for the analysis of various nitrotoluene isomers in different sample matrices. epa.gov

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. DFT methods are widely used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. mdpi.com These calculations can determine the optimized molecular geometry, conformational possibilities, and the distribution of electrons within the molecule, which together dictate its physical and chemical behavior.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. Using DFT calculations, the potential energy surface of the molecule is explored to find the minimum energy conformation. This involves adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. For a molecule like 3,5-Dichloro-4-ethoxy-2-nitrotoluene, particular attention would be paid to the orientation of the ethoxy and nitro functional groups relative to the benzene (B151609) ring. mdpi.com Steric hindrance between the bulky chlorine atoms and the adjacent ethoxy and nitro groups can influence the planarity of the system and the rotational barriers of these groups. mdpi.com The final optimized structure represents the most probable conformation of the molecule in the gas phase.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comufla.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. malayajournal.org For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the atoms that are most involved in electron donation and acceptance, thus predicting the likely sites for nucleophilic and electrophilic attack.

Table 1: Conceptual Frontier Molecular Orbital Parameters This table illustrates the types of parameters derived from FMO analysis. Actual values for this compound require specific calculations.

ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest electron-accepting orbital.
Energy GapΔEDifference between ELUMO and EHOMO, indicating chemical stability.
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSReciprocal of chemical hardness, indicating reactivity.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. malayajournal.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green or yellow areas represent regions of neutral or intermediate potential. malayajournal.org

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and ethoxy groups, indicating these as sites for electrophilic interaction. The electron-withdrawing nature of the nitro group and chlorine atoms would create regions of positive potential on the benzene ring and the hydrogen atoms. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.net Comparing the calculated frequencies with an experimental FT-IR spectrum helps in the assignment of vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. researchgate.net This analysis predicts the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO or other nearby orbitals. researchgate.net

Table 2: Conceptual Predicted Spectroscopic Data This table illustrates the type of data generated from spectroscopic predictions. Actual values require specific calculations.

Spectroscopy TypeParameterInformation Provided
¹H NMRChemical Shift (ppm)Predicts the electronic environment of hydrogen atoms.
¹³C NMRChemical Shift (ppm)Predicts the electronic environment of carbon atoms.
IRVibrational Frequency (cm⁻¹)Correlates to specific bond stretching and bending modes.
UV-VisAbsorption Wavelength (λmax, nm)Indicates electronic transitions between molecular orbitals.

Thermodynamic and Kinetic Modeling of Reactions

Beyond static molecular properties, computational chemistry can model the behavior of molecules in chemical reactions. This involves calculating thermodynamic quantities to determine the feasibility of a reaction and modeling reaction pathways to understand its kinetics.

The enthalpy of formation (ΔHf) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Quantum chemical methods can be used to calculate the total electronic energy of a molecule, which can then be used in conjunction with energies of the constituent elements to determine the enthalpy of formation.

Reaction energies, or the change in enthalpy of a reaction (ΔHrxn), can be calculated by subtracting the total enthalpies of the reactants from the total enthalpies of the products. A negative ΔHrxn indicates an exothermic reaction, while a positive value signifies an endothermic one. These calculations are crucial for predicting the thermodynamic favorability of potential synthetic routes or degradation pathways involving this compound. doe.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Amino-4-nitrotoluene
4,6-Dichloro-5-Nitrobenzofuroxan

Reaction Pathways and Transition State Analysis

Theoretical investigations into the reaction pathways of substituted nitroaromatic compounds often focus on nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. For this compound, computational models could elucidate the mechanisms of these transformations.

Nucleophilic Aromatic Substitution: The presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. DFT calculations on related molecules, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the chlorine atoms are susceptible to substitution by nucleophiles. nih.gov In the case of this compound, computational analysis would likely predict that the chlorine atom at the 5-position is more sterically accessible to an incoming nucleophile than the chlorine at the 3-position, which is flanked by the ethoxy and methyl groups.

Transition state analysis for an SNAr reaction would involve locating the Meisenheimer complex, a key intermediate, and the transition states leading to and from it. The energy barriers calculated for these steps would provide insights into the reaction kinetics. For instance, in a reaction with an amine, DFT calculations could model the pathway, determining the activation energies for the substitution of each chlorine atom and thus predicting the regioselectivity of the reaction. nih.gov

Nitro Group Reduction: The reduction of the nitro group to an amino group is a fundamental reaction. Theoretical studies can model this multi-step process, which can proceed through various intermediates like nitroso and hydroxylamino species. Transition state analysis would help in understanding the energy profile of the reduction, identifying the rate-determining step, and predicting the most favorable reaction conditions.

Solvent Effects on Reactivity through Computational Models

The surrounding solvent can significantly influence reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For reactions involving this compound, particularly those with charged intermediates like the Meisenheimer complex in SNAr reactions, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. Computational studies on similar polar reactions have demonstrated the crucial role of explicit and implicit solvent models in accurately predicting kinetic parameters. The choice of solvent can alter the energy profile of a reaction, and computational chemistry serves as a predictive tool to screen for optimal solvent conditions.

Quantitative Structure-Property Relationships (QSPR) for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. For this compound, various molecular descriptors can be calculated using computational methods. These descriptors quantify different aspects of the molecular structure, such as its electronic, steric, and thermodynamic properties.

Commonly calculated molecular descriptors include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP). These descriptors are crucial for understanding a molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity. asianpubs.orgresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and relate to its size, shape, and branching.

Quantum Chemical Descriptors: These include parameters like electronegativity, hardness, and softness, which are derived from DFT calculations and provide insights into the molecule's reactivity. asianpubs.orgresearchgate.net

By establishing a QSPR model based on a series of related compounds, one could predict various properties of this compound, such as its boiling point, solubility, or even its biological activity, without the need for experimental measurements.

Below is an interactive data table showcasing typical molecular descriptors that would be calculated for a molecule like this compound, based on values for related compounds.

DescriptorPredicted ValueSignificance
Dipole Moment (Debye) 3.0 - 4.0Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions.
HOMO Energy (eV) -8.5 to -9.5Relates to the electron-donating ability of the molecule.
LUMO Energy (eV) -1.5 to -2.5Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV) 6.0 - 7.0A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Weight ( g/mol ) 249.08Basic property influencing physical characteristics.
LogP ~3.5Predicts the lipophilicity of the molecule.

Note: The values in this table are estimations based on computational data for structurally similar molecules and are for illustrative purposes.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related compounds like 4,5-dichloro-N-ethyl-2-nitrobenzenamine and 2,6-dichloro-4-nitrotoluene provides valuable insights into the types of interactions that are likely to be present. researchgate.netresearchgate.net

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds are expected to play a role in its crystal packing. researchgate.net The oxygen atoms of the nitro and ethoxy groups can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms in the molecule can participate in halogen bonding, where the electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Environmental Occurrence, Fate, and Transformation Pathways of 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene

Abiotic Transformation Processes

Hydrolysis Kinetics and Mechanisms

No data is currently available in the reviewed literature concerning the hydrolysis kinetics and mechanisms of 3,5-Dichloro-4-ethoxy-2-nitrotoluene.

Direct and Indirect Photolysis in Aqueous and Atmospheric Phases

Specific studies detailing the direct and indirect photolysis of this compound in either aqueous or atmospheric environments could not be located. While nitroaromatic compounds, in general, are known to be susceptible to photolysis, the specific rates and products for this compound are unknown. mst.dk

Oxidation and Reduction Pathways in Environmental Matrices

Information on the oxidation and reduction pathways of this compound in various environmental matrices is not documented in the available scientific literature.

Biotic Transformation and Biodegradation Studies

Microbial Degradation Pathways and Metabolite Identification

There are no specific studies on the microbial degradation of this compound. Research on other chlorinated nitroaromatic compounds suggests that the presence of both chlorine and nitro groups can make them resistant to microbial degradation. semanticscholar.org However, without specific studies, the pathways and potential metabolites for this compound remain unidentified.

Enzyme-Mediated Biotransformations (e.g., Toluene (B28343) Dioxygenase Reactions for Nitrotoluenes)

While the action of enzymes like toluene dioxygenase on nitrotoluenes has been a subject of research, no studies have specifically investigated the enzyme-mediated biotransformation of this compound. nih.govresearchgate.net The substrate specificity of such enzymes for this particular dichlorinated and ethoxylated nitrotoluene is therefore not known.

Environmental Partitioning Behavior

The environmental partitioning of a chemical compound describes its distribution among various environmental compartments such as air, water, soil, and sediment. This behavior is governed by the compound's physicochemical properties, including its solubility in water, vapor pressure, and its affinity for organic matter. For the compound this compound, specific experimental data on its environmental partitioning behavior are not available in the reviewed scientific literature. Therefore, the following sections provide a general description of the key partitioning processes.

Sorption to Soil and Sediment Organic Matter

Sorption is a critical process that influences the fate and transport of organic chemicals in the environment. It involves the attachment of a chemical to the surface of solid particles, such as soil and sediment. The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).

For nitroaromatic compounds, sorption to soil and sediment organic matter is a significant process. While no specific sorption data exists for this compound, research on other nitroaromatics, such as trinitrotoluene (TNT), indicates that these compounds can bind to soil components. The interaction is often with the organic fraction of the soil, though the exact nature and strength of this binding can vary depending on the specific chemical structure and the characteristics of the soil.

Interactive Data Table: General Sorption Coefficients for Related Compounds

Since data for the target compound is unavailable, the following table provides a general idea of sorption coefficients for other nitroaromatic compounds to illustrate the concept.

CompoundKoc (L/kg)Soil Type
Trinitrotoluene (TNT)1,700 - 18,000Various
Dinitrotoluene (DNT)140 - 1,300Various

Note: This data is for illustrative purposes only and does not represent the sorption behavior of this compound.

Volatilization from Water to Air

Volatilization is the process by which a chemical transitions from a liquid phase (like water) to a gaseous phase (like air). This is an important pathway for the distribution of pollutants in the environment. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.

Specific data on the Henry's Law constant and the volatilization potential of this compound from water to air could not be located in the scientific literature. For many nitroaromatic compounds, volatilization can be a relevant environmental fate process, but its significance depends on the compound's vapor pressure and water solubility. For instance, some nitroaromatics are considered semi-volatile, meaning they can be transported over moderate distances in the atmosphere.

Environmental Transport and Predictive Modeling

The movement of a chemical through the environment from its source is known as environmental transport. This can occur through various media, including air, water, and soil. Predictive models are often used to estimate the potential for long-range transport and the likely distribution of a chemical in the environment.

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments. nih.govguidechem.com These models take into account a chemical's properties and various environmental transport and transformation processes. nih.govguidechem.com

There are no specific multimedia environmental fate modeling studies for this compound in the available literature. However, such models are frequently applied to classes of chemicals, including nitroaromatics, to assess their environmental behavior on a larger scale. These models can help in understanding how a compound might partition between air, water, and soil, and its potential for long-range transport. nih.govguidechem.com

Assessment of Degradation Products in the Environment

When a chemical is released into the environment, it can undergo various transformation processes, leading to the formation of degradation products. These products may have different properties and environmental impacts than the parent compound.

There is no information available in the scientific literature regarding the environmental degradation products of this compound. For other nitroaromatic compounds, degradation can occur through processes such as photolysis (breakdown by light) or microbial action. These processes can lead to a variety of transformation products, the nature of which depends on the specific compound and the environmental conditions.

Applications and Emerging Utilities of 3,5 Dichloro 4 Ethoxy 2 Nitrotoluene in Chemical Science

Role as a Key Intermediate in Organic Synthesis

Substituted nitrotoluenes are foundational materials in organic synthesis, primarily serving as precursors to anilines through the reduction of the nitro group. These anilines are then pivotal in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.gov The presence of chlorine atoms and an ethoxy group on the aromatic ring of 3,5-Dichloro-4-ethoxy-2-nitrotoluene provides a unique substitution pattern that can be exploited for the synthesis of complex target molecules.

The transformation of the nitro group into an amino group is a fundamental step. This can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like tin chloride. The resulting 3,5-dichloro-4-ethoxy-2-aminotoluene would be a highly functionalized aniline (B41778) derivative. This intermediate could then undergo a variety of reactions, such as diazotization to introduce other functional groups, or acylation and alkylation to build more complex molecular architectures.

For instance, similar chlorinated nitroaromatic compounds are used as intermediates in the production of herbicides and other pesticides. nih.govnih.gov It is plausible that this compound could serve a similar purpose, with its specific substitution pattern potentially leading to new active ingredients with unique biological activities. A structurally related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, is noted as an intermediate for the antidiabetic medicine dapagliflozin, highlighting the potential of such substituted aromatics in medicinal chemistry. chemicalbook.com

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductPotential Application of Product
This compoundH₂, Pd/C or SnCl₂, HCl3,5-Dichloro-4-ethoxy-2-aminotoluenePrecursor for azo dyes, pharmaceuticals, agrochemicals
3,5-Dichloro-4-ethoxy-2-aminotolueneNaNO₂, HCl then CuX3,5-Dichloro-4-ethoxy-2-halo-tolueneIntermediate for further functionalization
3,5-Dichloro-4-ethoxy-2-aminotolueneAcyl chloride or anhydrideN-(2,6-Dichloro-5-ethoxy-3-methylphenyl)amideBuilding block for complex organic molecules

Derivatization for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The polysubstituted nature of this compound makes it an attractive scaffold for generating a diverse range of derivatives. The reactivity of the nitro group and the potential for nucleophilic aromatic substitution of the chlorine atoms, albeit under specific conditions, offer multiple points for modification.

Following the reduction of the nitro group to an amine, a multitude of derivatization strategies can be employed. Combinatorial chemistry approaches could be used to react the resulting aniline with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate extensive libraries of amides, sulfonamides, and ureas, respectively. Each of these derivatives would possess a unique set of physicochemical properties, increasing the probability of identifying compounds with desired biological or material properties.

The chlorine atoms on the ring also present opportunities for derivatization, although their reactivity towards nucleophilic substitution is generally low on an electron-rich ring. However, under specific catalytic conditions or with highly activated nucleophiles, substitution might be possible, further expanding the diversity of the compound library.

Potential in Materials Science or Specialized Chemical Formulations

Nitroaromatic compounds have found applications in various materials. For example, their electron-deficient nature is exploited in the development of fluorescent sensors for detecting specific analytes. mdpi.com Polychlorinated aromatics, on the other hand, have historically been used as plasticizers and fire retardants due to their stability and non-flammability. nih.gov

The combination of nitro and chloro substituents in this compound suggests potential applications in these areas. It could be investigated as an additive in polymers to enhance their thermal stability or fire-retardant properties. Furthermore, upon conversion to the corresponding aniline or other derivatives, it could be incorporated as a monomer in the synthesis of specialty polymers, such as polyamides or polyimides, with tailored electronic or physical properties. The presence of the ethoxy group could enhance solubility and processability.

Table 2: Potential Material Science Applications

Application AreaRationale
Fire RetardantsPresence of chlorine atoms can inhibit combustion.
Specialty PolymersCan be functionalized and used as a monomer.
Fluorescent SensorsThe nitroaromatic core can act as a quencher or be part of a fluorophore.
Dielectric FluidsPolychlorinated aromatics have been used in this application. nih.gov

Catalytic or Ligand Applications

While there is no direct evidence of this compound being used in catalysis, its derivatives hold potential for such applications. The development of novel ligands for transition metal catalysts is a very active area of research. After suitable functionalization, for example, by introducing phosphine (B1218219) or nitrogen-based coordinating groups, derivatives of this compound could act as ligands.

The steric and electronic properties of such a ligand would be influenced by the dichloro and ethoxy substitution pattern, which in turn could modulate the catalytic activity and selectivity of a metal center. For instance, a chiral derivative could be synthesized and explored as a ligand in asymmetric catalysis. The synthesis of complex molecules often relies on catalysts with precisely tuned ligands, and the unique substitution pattern of this scaffold could offer new possibilities in catalyst design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.